N'-(3-chloro-2-methylphenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2S/c1-12-9-13(2)25(24-12)18(15-7-8-28-11-15)10-22-19(26)20(27)23-17-6-4-5-16(21)14(17)3/h4-9,11,18H,10H2,1-3H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNBMSVGKPYLTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)C)C3=CSC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-2-methylphenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated precursor.
Amide Bond Formation: The final step involves the formation of the amide bond between the chloro-substituted phenyl ring and the pyrazole-thiophene intermediate. This can be achieved using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems can also help in maintaining consistent reaction conditions and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) on the phenyl ring, converting them to amines.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as potassium carbonate (K2CO3), and a polar aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. In silico molecular docking studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. This suggests potential applications in treating inflammatory diseases such as arthritis or asthma .
Anticancer Properties
The compound has been evaluated for its anticancer activity through in vitro assays against various cancer cell lines. Preliminary results indicate that it possesses notable cytotoxic effects, making it a candidate for further development as an anticancer agent . The National Cancer Institute's Developmental Therapeutics Program has assessed its efficacy, revealing promising results in inhibiting cell growth across multiple cancer types .
Case Study 1: Anti-inflammatory Mechanism
A study conducted on the anti-inflammatory effects of N'-(3-chloro-2-methylphenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide demonstrated that the compound effectively inhibited the production of pro-inflammatory cytokines in vitro. The mechanism was linked to the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.
Case Study 2: Anticancer Efficacy
In a comprehensive screening by the National Cancer Institute, this compound showed significant growth inhibition rates in several human tumor cell lines. The average GI50 value was recorded at approximately 15 μM, indicating its potential as a lead compound for further development into an anticancer drug .
Mechanism of Action
The mechanism of action of N’-(3-chloro-2-methylphenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis using hypothetical analogs (informed by methodologies in the evidence):
Table 1: Structural and Functional Comparison
Key Observations
Heterocyclic Influence: The pyrazole ring in the target compound (vs. thiadiazole in ’s compound) may alter electronic properties and binding modes. Thiophene (in the target) vs. phenyl (in ’s compound): Thiophene’s sulfur atom enhances π-electron richness, which could improve charge transport in materials science applications.
Functional Group Impact: The 3-chloro-2-methylphenyl group introduces steric hindrance and lipophilicity, likely improving membrane permeability compared to simpler aryl groups.
Synthetic and Analytical Methods :
- X-ray crystallography (as used in ) and SHELX-based refinement ( ) are critical for elucidating such compounds’ geometries. The target compound’s structure would likely require SHELXL for small-molecule refinement due to its complexity .
Biological and Material Relevance :
- Pyrazole-thiophene hybrids are explored as kinase inhibitors (e.g., JAK2/STAT3 pathways), whereas thiadiazole derivatives (as in ) are often intermediates in triazine-based drug synthesis .
Biological Activity
N'-(3-chloro-2-methylphenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a chloro-substituted aromatic ring, a pyrazole moiety, and a thiophene unit, which are known to contribute to various pharmacological effects.
Biological Activities
The biological activity of this compound has been explored through various studies, focusing on its potential as an anti-inflammatory, antimicrobial, and enzyme inhibitory agent.
1. Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, pyrazole derivatives have shown effectiveness in reducing inflammation in animal models. One study reported that a related pyrazole compound demonstrated an IC50 value of 3.5 nM in COX-2 inhibition studies, indicating potent anti-inflammatory activity .
2. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been well-documented. A study highlighted that certain pyrazoline derivatives exhibited higher antibacterial effects due to their ability to inhibit glucosamine-6-phosphate synthase, an essential enzyme for bacterial cell wall synthesis . This suggests that this compound may also possess similar antimicrobial capabilities.
3. Enzyme Inhibition
The compound's potential as an enzyme inhibitor was evaluated in various studies. For example, derivatives of related compounds showed exceptional urease inhibitory activity with IC50 values significantly lower than standard inhibitors like thiourea . The synthesized compounds demonstrated effective anti-urease activity, suggesting that this compound could be a promising candidate for further development in therapeutic applications.
Research Findings and Case Studies
A comprehensive review of the literature reveals several key findings regarding the biological activities of related compounds:
Q & A
Advanced Research Question
- Stability studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) monitored via HPLC to detect decomposition products .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability, particularly for hygroscopic intermediates .
- pH-dependent solubility : UV-Vis spectroscopy to assess solubility in buffers (pH 1–13), informing formulation strategies .
How can researchers elucidate the reaction mechanism for cyclization steps involving iodine and triethylamine?
Advanced Research Question
Mechanistic studies combine experimental and computational tools:
- Kinetic profiling : Monitor intermediate formation via in-situ FTIR or NMR to identify rate-determining steps .
- Density Functional Theory (DFT) : Simulate transition states for iodine-mediated sulfur elimination and ring closure .
- Isotopic labeling : Use ¹³C-labeled ethanediamide to trace carbon migration during cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
